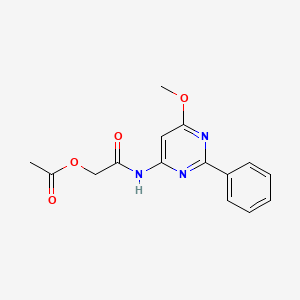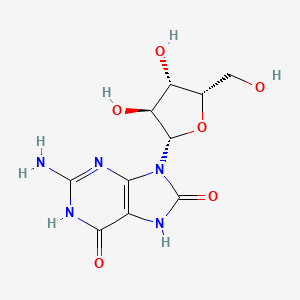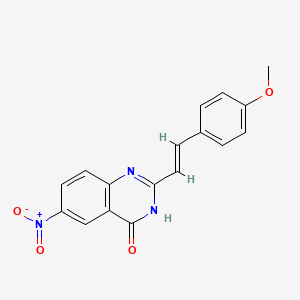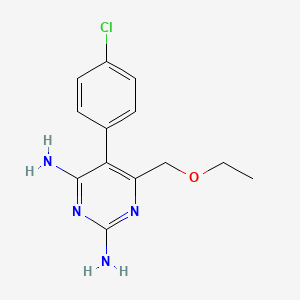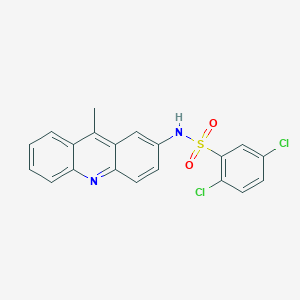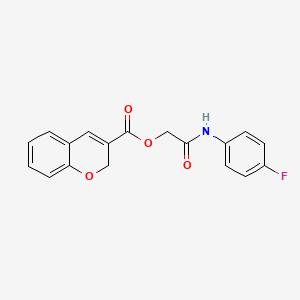![molecular formula C22H28N5O6P B12925441 5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine CAS No. 90012-86-5](/img/structure/B12925441.png)
5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Construction of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Attachment of the Diethoxyphosphoryl Group: This can be achieved through a phosphorylation reaction using diethyl phosphite.
Esterification with Benzoic Acid: The final step involves the esterification of the intermediate with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.
Reduction: Reduction reactions can target the benzoate ester and the diethoxyphosphoryl group.
Substitution: Nucleophilic substitution reactions can occur at the purine base and the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the purine base can lead to the formation of oxopurines, while reduction of the benzoate ester can yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound can be used to study the interactions between purine bases and other biomolecules. It can also be used in the development of nucleoside analogs for therapeutic applications.
Medicine
In medicine, ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate has potential applications as an antiviral or anticancer agent. Its ability to interact with nucleic acids makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique structure makes it a valuable intermediate in various synthetic processes.
Wirkmechanismus
The mechanism of action of ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate involves its interaction with nucleic acids. The purine base can form hydrogen bonds with nucleotides, potentially disrupting DNA or RNA function. The diethoxyphosphoryl group can also participate in phosphorylation reactions, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Tenofovir: An antiviral drug with a similar diethoxyphosphoryl group.
Zidovudine: An antiretroviral medication with a similar nucleoside structure.
Uniqueness
What sets ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate apart is its combination of a purine base, a tetrahydrofuran ring, and a benzoate ester. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90012-86-5 |
|---|---|
Molekularformel |
C22H28N5O6P |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C22H28N5O6P/c1-3-31-34(29,32-4-2)12-16-10-18(27-14-26-19-20(23)24-13-25-21(19)27)33-17(16)11-30-22(28)15-8-6-5-7-9-15/h5-9,13-14,16-18H,3-4,10-12H2,1-2H3,(H2,23,24,25)/t16-,17-,18-/m1/s1 |
InChI-Schlüssel |
ZBDRRGYGDIMDNG-KZNAEPCWSA-N |
Isomerische SMILES |
CCOP(=O)(C[C@H]1C[C@@H](O[C@@H]1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)OCC |
Kanonische SMILES |
CCOP(=O)(CC1CC(OC1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


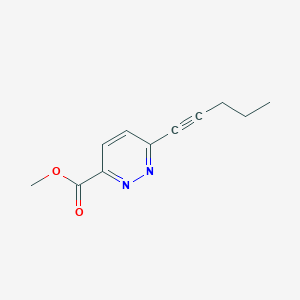
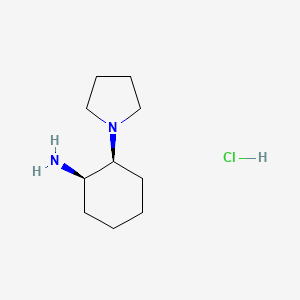
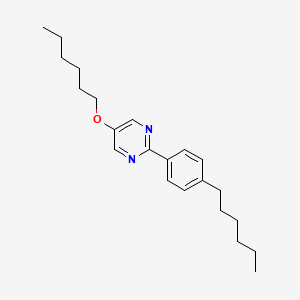
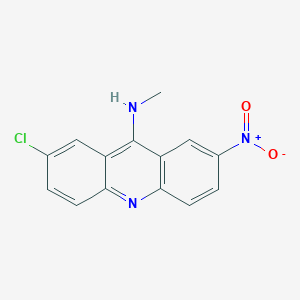
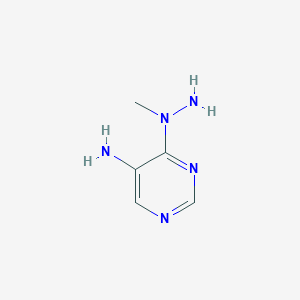
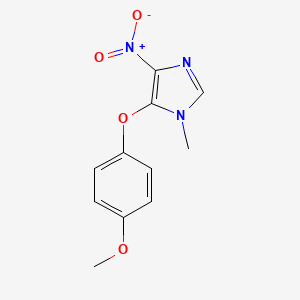
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
